molecular formula C20H34O3 B3058141 5-Hydroxyicosa-6,8,11-trienoic acid CAS No. 88053-46-7

5-Hydroxyicosa-6,8,11-trienoic acid

Cat. No. B3058141
CAS RN: 88053-46-7
M. Wt: 322.5 g/mol
InChI Key: LSADDRSUZRRBAN-UHFFFAOYSA-N
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Description

5-Hydroxyicosa-6,8,11-trienoic acid, also known as 5-HETrE, is a hydroxyeicosatrienoic acid that consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent . It has a role as a metabolite and is functionally related to a (5Z,8Z,11Z)-icosatrienoic acid .


Molecular Structure Analysis

The molecular formula of 5-Hydroxyicosa-6,8,11-trienoic acid is C20H34O3 . It consists of 6E,8Z,11Z-eicosatrienoic acid bearing a 5-hydroxy substituent .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxyicosa-6,8,11-trienoic acid include a molecular weight of 322.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 15 .

Scientific Research Applications

Metabolism and Biochemical Transformation

  • Epoxy-Hydroxy Acid Identification : 5-Hydroxyicosa-6,8,11-trienoic acid has been identified as an epoxy-hydroxy compound formed during the incubation of arachidonic acid with blood platelets. This discovery highlights its role in the biochemical transformation processes involving arachidonic acid and its derivatives (Walker, Jones, & Wilson, 1979).

  • Arachidonic Acid Epoxides : Research has shown the transformation of arachidonic acid into various hydroxy epoxide intermediates. These intermediates are significant in the formation of trihydroxyeicosatrienoic acids, indicating the complex metabolic pathways of arachidonic acid and its derivatives (Pace-Asciak, 1984); (Pace-Asciak, Granström, & Samuelsson, 1983).

Enzymatic Activity and Regulation

  • Oxidative Desaturation Studies : Investigations into the oxidative desaturation of fatty acids have shown the conversion of eicosadienoic acid to 5-hydroxyicosa-6,8,11-trienoic acid. This suggests the compound's role in understanding the enzymatic activities related to fatty acid metabolism (Castuma, Catala, & Brenner, 1972).

  • Synthesis and Inhibition Studies : Studies on the synthesis of fatty acids and their derivatives, including 5-hydroxyicosa-6,8,11-trienoic acid, provide insights into the mechanisms of enzymatic activity and potential inhibition pathways relevant to broader physiological processes (Navé et al., 1991).

Pharmacological and Biochemical Applications

  • Leukotriene Synthesis Intermediates : The compound has been used in the study of leukotriene synthesis, demonstrating its importance in understanding inflammatory responses and related pharmacological applications (Baldwin, Reed, & Thomas, 1981).

  • Modification in Cytochrome P450 Eicosanoid : It's involved in the study of cytochrome P450 eicosanoid modifications, indicating its role in exploring molecular mechanisms underlying various physiological processes (Falck et al., 2014).

Cellular and Molecular Biology

  • Lipoxygenase Activity in Marine Algae : Research involving marine algae has shown the formation of hydroxyeicosanoids from arachidonic acid, highlighting the biological and ecological significance of 5-hydroxyicosa-6,8,11-trienoic acid in marine organisms (Solem, Jiang, & Gerwick, 1989).

  • Prostaglandin Biosynthesis : The compound has been studied for its influence on prostaglandin biosynthesis, thereby contributing to the understanding of inflammatory and regulatory processes in human physiology (Do & Sprecher, 1976).

properties

IUPAC Name

5-hydroxyicosa-6,8,11-trienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h9-10,12-14,16,19,21H,2-8,11,15,17-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSADDRSUZRRBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCC=CC=CC(CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10274331
Record name 5-hydroxyicosa-6,8,11-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyicosa-6,8,11-trienoic acid

CAS RN

88053-46-7
Record name 5-hydroxyicosa-6,8,11-trienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10274331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Berkecz, M Lísa, M Holčapek - Journal of chromatography A, 2017 - Elsevier
The potential of ultrahigh-performance liquid chromatography–mass spectrometry (UHPLC/MS) and ultrahigh-performance supercritical fluid chromatography (UHPSFC) coupled to …
Number of citations: 33 www.sciencedirect.com

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